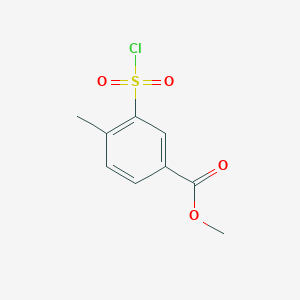

Methyl 3-(chlorosulfonyl)-4-methylbenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chlorosulfonyl-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4S/c1-6-3-4-7(9(11)14-2)5-8(6)15(10,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOEQFPLAEXQVEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40579684 | |

| Record name | Methyl 3-(chlorosulfonyl)-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372198-41-9 | |

| Record name | Methyl 3-(chlorosulfonyl)-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-(chlorosulfonyl)-4-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 3-(chlorosulfonyl)-4-methylbenzoate (CAS: 372198-41-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(chlorosulfonyl)-4-methylbenzoate, with the CAS number 372198-41-9, is a valuable bifunctional molecule for chemical synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its structure incorporates a reactive sulfonyl chloride group and a methyl ester, providing two distinct sites for chemical modification. This allows for the straightforward introduction of a sulfonamide linkage and further functionalization or linkage to other molecular scaffolds. This technical guide provides a detailed overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its utility as a building block for the development of targeted therapeutics.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that some of these properties are predicted, as comprehensive experimental data is not fully available in the public domain.

| Property | Value | Source |

| CAS Number | 372198-41-9 | [1] |

| Molecular Formula | C₉H₉ClO₄S | [1] |

| Molecular Weight | 248.68 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Appearance | Pale brown solid | [1] |

| Boiling Point (Predicted) | 363.4 ± 35.0 °C | [3] |

| Density (Predicted) | 1.379 ± 0.06 g/cm³ | [3] |

| Storage Temperature | 2-8°C | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the synthesis and for the quality control of this compound. The available spectroscopic data is summarized below.

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.72 (d, J = 1.7 Hz, 1H), 8.25 (dd, J = 7.9, 1.7 Hz, 1H), 7.52 (d, J = 7.9 Hz, 1H), 3.97 (s, 3H), 2.86 (s, 3H)[1] |

| LC-MS (APCI-) | m/z 229 (M-Cl+O, 100%)[1] |

| ¹³C NMR | Experimental data not explicitly found in the search results. Based on related compounds, characteristic peaks for the carbonyl carbon, aromatic carbons, and methyl carbons would be expected. |

| Infrared (IR) | Experimental data not explicitly found. Expected characteristic absorptions for C=O (ester), S=O (sulfonyl chloride), and C-Cl bonds. |

| Mass Spectrometry (MS) | Beyond the LC-MS data, detailed fragmentation patterns are not available. The molecular ion peak [M]+• at m/z 248 would be expected, with characteristic isotopic patterns due to the presence of chlorine and sulfur. |

Synthesis and Experimental Protocols

Synthesis of this compound

This compound is synthesized from 3-(chlorosulfonyl)-4-methylbenzoic acid. The following is a detailed experimental protocol based on literature.[1]

Reaction Scheme:

Synthesis of this compound.

Materials:

-

3-(chlorosulfonyl)-4-methylbenzoic acid (200 mg, 0.85 mmol)

-

Thionyl chloride (SOCl₂, 1.0 mL)

-

Methanol (MeOH, 5 mL)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 3-(chlorosulfonyl)-4-methylbenzoic acid (200 mg, 0.85 mmol) and thionyl chloride (1.0 mL).

-

Heat the mixture to reflux and maintain for 1 hour.

-

After 1 hour, remove the heat and allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride in vacuo using a rotary evaporator.

-

To the resulting residue, add methanol (5 mL) and stir the solution for 1 hour at room temperature.

-

Remove the methanol in vacuo to yield this compound as a pale brown solid (127 mg, 60% yield).[1]

Synthesis of Sulfonamide Derivatives

The highly reactive sulfonyl chloride group of this compound makes it an excellent precursor for the synthesis of sulfonamides. The general reaction involves the nucleophilic attack of an amine on the sulfonyl chloride, displacing the chloride ion. A detailed representative protocol is provided below.

Reaction Workflow:

Workflow for the synthesis of sulfonamide derivatives.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.0-1.2 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

-

To this solution, add the desired primary or secondary amine (1.0-1.2 eq).

-

Cool the mixture in an ice bath and add triethylamine (1.5 eq) dropwise.

-

Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction with the addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified sulfonamide derivative by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Reactivity and Potential Applications in Drug Discovery

The synthetic utility of this compound stems from its two orthogonal reactive sites. The sulfonyl chloride is a potent electrophile, readily reacting with a wide range of nucleophiles such as amines, alcohols, and thiols to form stable sulfonamides, sulfonate esters, and thiosulfonates, respectively. The methyl ester can undergo hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to a primary alcohol.

While direct biological activity for this compound has not been reported, its derivatives are of significant interest in drug discovery. For instance, structurally related 4-amino-3-chloro benzoate esters have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[4][5]

Hypothetical Signaling Pathway Targeted by Derivatives

Based on the activity of related compounds, derivatives of this compound could potentially be designed to target protein kinases, such as EGFR, which are crucial components of cellular signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of these pathways is a validated strategy in cancer therapy.

Hypothetical targeting of the EGFR signaling pathway.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a versatile and valuable building block for synthetic and medicinal chemists. Its dual reactivity allows for the facile synthesis of a diverse range of compounds, particularly sulfonamide derivatives. While the biological activity of the title compound itself is not yet established, its potential as a scaffold for the development of targeted therapies, such as kinase inhibitors, warrants further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound in their drug discovery and development endeavors.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C9H9ClO4S | CID 15923429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 372198-41-9 [amp.chemicalbook.com]

- 4. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-(chlorosulfonyl)-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of Methyl 3-(chlorosulfonyl)-4-methylbenzoate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.

Core Chemical Properties

This compound is an organic compound notable for its reactive sulfonyl chloride and ester functional groups. These features make it a versatile building block in medicinal chemistry and material science. A summary of its key quantitative data is presented below.

| Property | Value | Source |

| Molecular Formula | C9H9ClO4S | [1][2][3][4] |

| Molecular Weight | 248.68 g/mol | [1][2][3] |

| IUPAC Name | methyl 3-chlorosulfonyl-4-methylbenzoate | [1] |

| CAS Number | 372198-41-9 | [1][2][3] |

| Monoisotopic Mass | 247.99101 Da | [1][4] |

Synthesis Protocol

A common and effective method for the synthesis of this compound involves a two-stage process starting from 3-(chlorosulfonyl)-4-methylbenzoic acid.[2]

Stage 1: Acid Chloride Formation

-

Reactants : 3-(Chlorosulfonyl)-4-methylbenzoic acid (200 mg, 0.85 mmol) and thionyl chloride (SOCl2, 1.0 mL).[2]

-

Procedure : The 3-(chlorosulfonyl)-4-methylbenzoic acid is refluxed in thionyl chloride for 1 hour.[2]

-

Work-up : The excess thionyl chloride is removed in vacuo.[2]

Stage 2: Esterification

-

Reactant : Methanol (MeOH, 5 mL).[2]

-

Procedure : Methanol is added to the residue from Stage 1, and the resulting solution is stirred for 1 hour.[2]

-

Work-up : The solvent is removed in vacuo to yield the final product.[2]

-

Yield : This protocol results in a 60% yield of this compound, obtained as a pale brown solid (127 mg).[2]

Analytical Characterization

The synthesized product can be characterized using standard analytical techniques:

-

¹H NMR (400 MHz, CDCl₃) : δ 8.72 (d, J = 1.7 Hz, 1H), 8.25 (dd, J = 7.9, 1.7 Hz, 1H), 7.52 (d, J = 7.9 Hz, 1H), 3.97 (s, 3H), 2.86 (s, 3H).[2]

-

LC-MS (APCI⁻) : 229 (M-Cl+O, 100%).[2]

Experimental Workflow Diagram

The following diagram illustrates the synthesis workflow for this compound.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to Methyl 3-(chlorosulfonyl)-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Methyl 3-(chlorosulfonyl)-4-methylbenzoate, a key intermediate in various synthetic applications.

Chemical Properties and Identifiers

This compound is a substituted aromatic compound containing both a sulfonyl chloride and a methyl ester functional group. These reactive sites make it a versatile building block in medicinal chemistry and materials science.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 372198-41-9[1][2] |

| Molecular Formula | C₉H₉ClO₄S[1][2] |

| Molecular Weight | 248.68 g/mol [1][2] |

| InChI | InChI=1S/C9H9ClO4S/c1-6-3-4-7(9(11)14-2)5-8(6)15(10,12)13/h3-5H,1-2H3 |

| InChIKey | WOEQFPLAEXQVEJ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)Cl[3] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Off-white to light yellow solid[2] / Pale brown solid[1] |

| Boiling Point | 363.4 ± 35.0 °C (Predicted)[2] |

| Density | 1.379 ± 0.06 g/cm³ (Predicted)[2] |

| Storage Temperature | 2-8°C[2] |

| Solubility | Data not available |

| Melting Point | Data not available |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data

| Type | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.72 (d, J = 1.7 Hz, 1H), 8.25 (dd, J = 7.9, 1.7 Hz, 1H), 7.52 (d, J = 7.9 Hz, 1H), 3.97 (s, 3H), 2.86 (s, 3H)[1] |

| LC-MS (APCI⁻) | 229 (M-Cl+O, 100%)[1] |

Synthesis

The primary synthetic route to this compound involves a two-stage process starting from 3-(chlorosulfonyl)-4-methylbenzoic acid.

Materials:

-

3-(chlorosulfonyl)-4-methylbenzoic acid (200 mg, 0.85 mmol)

-

Thionyl chloride (SOCl₂) (1.0 mL)

-

Methanol (MeOH) (5 mL)

Procedure:

Stage 1: Acid Chloride Formation

-

A mixture of 3-(chlorosulfonyl)-4-methylbenzoic acid (200 mg, 0.85 mmol) and thionyl chloride (1.0 mL) is refluxed for 1 hour.

-

After the reaction is complete, the excess thionyl chloride is removed in vacuo.

Stage 2: Esterification

-

Methanol (5 mL) is added to the residue from Stage 1, and the solution is stirred for 1 hour.

-

The solvent is then removed in vacuo to yield this compound as a pale brown solid (127 mg, 60% yield).

Reactivity

The reactivity of this compound is dominated by its two functional groups: the sulfonyl chloride and the methyl ester.

The sulfonyl chloride group is a potent electrophile and readily reacts with nucleophiles.

-

Sulfonamide Formation: It reacts with primary and secondary amines to form the corresponding sulfonamides. This is a common and robust reaction in medicinal chemistry for creating diverse libraries of compounds.

-

Sulfonate Ester Formation: Reaction with alcohols leads to the formation of sulfonate esters.

The methyl ester group can undergo nucleophilic acyl substitution.

-

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid.

-

Amidation: Reaction with amines, often at elevated temperatures or with a catalyst, can convert the ester to an amide.

Safety Information

This compound is a corrosive and hazardous chemical that should be handled with appropriate safety precautions.

Table 4: GHS Hazard Information

| Hazard | Description |

| Pictogram | |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage |

| Precautionary Statements | P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, and P501 |

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. A safety data sheet (SDS) should be consulted before use. This compound is known to be corrosive.

References

An In-depth Technical Guide to the Spectroscopic Data of Methyl 3-(chlorosulfonyl)-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-(chlorosulfonyl)-4-methylbenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. This document presents available data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering valuable insights for researchers in the fields of medicinal chemistry and drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.72 | d | 1.7 | 1H | Ar-H |

| 8.25 | dd | 7.9, 1.7 | 1H | Ar-H |

| 7.52 | d | 7.9 | 1H | Ar-H |

| 3.97 | s | - | 3H | -OCH₃ |

| 2.86 | s | - | 3H | Ar-CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (ester) |

| ~146 | Ar-C (quaternary) |

| ~141 | Ar-C (quaternary) |

| ~131 | Ar-C-H |

| ~130 | Ar-C (quaternary) |

| ~128 | Ar-C-H |

| ~127 | Ar-C-H |

| ~53 | -OCH₃ |

| ~20 | Ar-CH₃ |

Note: These are predicted chemical shifts based on the analysis of structurally similar compounds, including 3-(chlorosulfonyl)-4-methylbenzoic acid.[2]

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600, ~1475 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1370, ~1180 | Strong | S=O stretch (sulfonyl chloride) |

| ~1250 | Strong | C-O stretch (ester) |

Note: The IR data is based on characteristic absorption frequencies for the functional groups present in the molecule.

Table 4: Mass Spectrometry (MS) Data

| m/z | Ion |

| 248.68 | [M]⁺ (Molecular Ion) |

| 229 | [M-Cl+O]⁻ |

Method: LC-MS (APCI⁻)[1] The molecular weight of this compound is 248.68 g/mol .[3][4]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Data acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence is used. Typical acquisition parameters include a spectral width of 250 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (often several hundred to thousands).

2. Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed on a diamond attenuated total reflectance (ATR) crystal.

-

Data Acquisition: The FT-IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile.

-

LC-MS Analysis: The analysis is performed using a liquid chromatograph coupled to a mass spectrometer. A C18 column is typically used for separation. The mobile phase composition and gradient are optimized to achieve good separation. For the reported data, Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode was used.[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Methyl 3-(chlorosulfonyl)-4-methylbenzoate: A Technical Guide to Safety and Hazards

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-(chlorosulfonyl)-4-methylbenzoate is a reactive chemical intermediate valuable in organic synthesis, particularly in the development of pharmaceutical compounds. Its utility, however, is matched by significant potential hazards. This technical guide provides a comprehensive overview of the known safety information and handling protocols for this compound, designed to ensure the safety of laboratory and manufacturing personnel.

Physicochemical and Hazard Identification

Accurate identification and understanding of the fundamental properties of a chemical are the foundation of a robust safety protocol.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₄S | PubChem |

| Molecular Weight | 248.68 g/mol | PubChem[1] |

| CAS Number | 372198-41-9 | PubChem[1] |

| Appearance | Pale brown solid (as synthesized) | ChemicalBook[2] |

| Storage Temperature | 2-8°C under inert atmosphere | GME[3] |

Table 2: GHS Hazard Classification

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 1B |

| Danger | H314: Causes severe skin burns and eye damage |

Source: ECHA C&L Inventory via PubChem[1]

The GHS classification unequivocally identifies this compound as a corrosive substance. The H314 statement indicates that it can cause irreversible damage to skin and eyes upon contact.

Toxicological Data

A critical assessment of available toxicological data is essential for risk assessment. For this compound, publicly available quantitative toxicity data is limited.

Table 3: Summary of Available Toxicological Information

| Toxicity Endpoint | Result | Source |

| Acute Oral Toxicity | No data available | XiXisys |

| Acute Inhalation Toxicity | No data available | XiXisys |

| Acute Dermal Toxicity | No data available | - |

| Skin Corrosion/Irritation | Causes severe skin burns | ECHA C&L Inventory[1] |

| Eye Damage/Irritation | Causes serious eye damage | ECHA C&L Inventory[1] |

The absence of specific LD50 or LC50 values necessitates a conservative approach to handling, assuming high toxicity for any route of exposure. The primary and most immediate danger is severe tissue damage upon direct contact.

Experimental Protocols and Handling

Given the corrosive nature of this compound, strict adherence to established protocols for handling hazardous materials is mandatory. The following represents a generalized workflow for the safe handling of this compound.

Methodology for Safe Handling:

-

Preparation and Assessment:

-

Thoroughly review the Safety Data Sheet (SDS) and any available literature.

-

Conduct a formal risk assessment for the specific experimental procedure, considering quantities used, reaction conditions, and potential for exposure.

-

Select Personal Protective Equipment (PPE) appropriate for corrosive materials. This must include, at a minimum:

-

Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Chemical splash goggles and a face shield.

-

A flame-resistant lab coat.

-

-

Ensure a certified chemical fume hood is in proper working order. All manipulations of the solid or its solutions should occur within the fume hood.

-

-

Chemical Handling:

-

The compound is a sulfonyl chloride and will react with water, including atmospheric moisture, to produce hydrochloric acid and the corresponding sulfonic acid. Handle under an inert atmosphere (e.g., argon or nitrogen) where possible.[3]

-

Avoid creating dust when handling the solid.

-

Use tools and equipment made of non-reactive materials such as glass, stainless steel, or PTFE.

-

Keep containers tightly sealed when not in use to prevent reaction with moisture.

-

-

Emergency Response:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Spill: Evacuate the immediate area. Use a dry, inert absorbent material (e.g., sand or vermiculite) to contain the spill. Do not use water. The contaminated absorbent should be collected into a sealed container for hazardous waste disposal.

-

-

Waste Disposal:

-

All waste containing this compound or its byproducts must be treated as hazardous waste.

-

Segregate into a clearly labeled, sealed container for halogenated organic waste.

-

Follow all institutional and local regulations for chemical waste disposal.

-

Reactivity and Stability

-

Reactivity with Water: As a sulfonyl chloride, this compound will react exothermically with water, alcohols, and other nucleophilic substances. This reaction liberates corrosive hydrogen chloride gas.

-

Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, and water.

-

Hazardous Decomposition Products: Upon combustion or reaction with water, hazardous decomposition products may include hydrogen chloride, sulfur oxides, and carbon oxides.

Conclusion

This compound is a key reagent with significant hazards, primarily its severe corrosivity to skin and eyes.[1] Due to the lack of extensive public toxicological data, a highly cautious approach is warranted. Researchers, scientists, and drug development professionals must employ stringent safety protocols, including the mandatory use of a chemical fume hood and appropriate PPE, to mitigate the risks associated with its handling. The workflow and data presented in this guide serve as a critical resource for establishing safe laboratory practices when working with this compound.

References

"Methyl 3-(chlorosulfonyl)-4-methylbenzoate" synthesis from 3-(chlorosulfonyl)-4-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 3-(chlorosulfonyl)-4-methylbenzoate from its carboxylic acid precursor, 3-(chlorosulfonyl)-4-methylbenzoic acid. The following sections detail the experimental protocol, quantitative data, and a visual representation of the synthetic workflow.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 3-(chlorosulfonyl)-4-methylbenzoic acid | [1] |

| Reagent for Acyl Chloride Formation | Thionyl chloride (SOCl₂) | [1] |

| Reagent for Esterification | Methanol (MeOH) | [1] |

| Yield | 60% | [1] |

| Product Appearance | Pale brown solid | [1] |

| Molecular Formula | C₉H₉ClO₄S | [2][3] |

| Molecular Weight | 248.68 g/mol | [3] |

Experimental Protocol

The synthesis of this compound is achieved through a two-step, one-pot procedure involving the conversion of the carboxylic acid to an acyl chloride, followed by esterification with methanol.

Materials:

-

3-(chlorosulfonyl)-4-methylbenzoic acid (200 mg, 0.85 mmol)[1]

-

Thionyl chloride (SOCl₂) (1.0 mL)[1]

-

Methanol (MeOH) (5 mL)[1]

Procedure:

-

Acyl Chloride Formation: In a suitable reaction vessel, 3-(chlorosulfonyl)-4-methylbenzoic acid (200 mg, 0.85 mmol) is combined with thionyl chloride (1.0 mL).[1] The resulting mixture is heated to reflux for a duration of 1 hour.[1] This step converts the carboxylic acid to the more reactive acyl chloride intermediate.

-

Solvent Removal: Following the reflux period, the excess thionyl chloride is removed under reduced pressure (in vacuo).[1]

-

Esterification: To the resulting residue, methanol (5 mL) is added.[1] The solution is then stirred for 1 hour at room temperature to facilitate the esterification reaction.[1]

-

Product Isolation: After the stirring is complete, the methanol is removed in vacuo to yield this compound as a pale brown solid (127 mg, 60% yield).[1]

Characterization Data:

-

¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 1.7 Hz, 1H), 8.25 (dd, J = 7.9, 1.7 Hz, 1H), 7.52 (d, J = 7.9 Hz, 1H), 3.97 (s, 3H), 2.86 (s, 3H).[1]

-

LC-MS (APCI⁻): 229 (M-Cl+O, 100%).[1]

Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide on the Reactivity of Methyl 3-(chlorosulfonyl)-4-methylbenzoate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of methyl 3-(chlorosulfonyl)-4-methylbenzoate with various nucleophiles. Due to the presence of a highly reactive sulfonyl chloride group, this compound serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. This document details the reactions with common nucleophiles such as amines, alcohols, and thiols, providing experimental protocols and quantitative data where available. The reaction mechanisms and experimental workflows are illustrated to facilitate a deeper understanding and practical application of this reagent.

Introduction

This compound, with the chemical formula C₉H₉ClO₄S and a molecular weight of 248.68 g/mol , is an aromatic sulfonyl chloride containing a methyl ester functional group. The electron-withdrawing nature of the sulfonyl chloride group makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility in synthetic chemistry, enabling the formation of stable sulfonamide, sulfonate ester, and thiosulfonate linkages, which are prevalent motifs in a wide array of biologically active molecules. This guide will explore the scope of its reactions with key classes of nucleophiles, providing practical insights for its application in research and drug development.

General Reactivity

The primary site of nucleophilic attack on this compound is the electrophilic sulfur atom of the sulfonyl chloride moiety. The chlorine atom serves as an excellent leaving group, facilitating the substitution reaction. The general mechanism involves the nucleophile attacking the sulfur atom, leading to a transient intermediate that subsequently collapses to form the sulfonated product and a chloride ion.

The reaction rate and yield are influenced by several factors, including the nucleophilicity of the attacking species, steric hindrance around the reactive center, the solvent used, and the reaction temperature. Generally, a base is employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Reactions with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a robust and widely used method for the synthesis of N-substituted sulfonamides. Sulfonamides are a critical class of compounds in medicinal chemistry, known for their diverse pharmacological activities.

A specific example of this reactivity is the reaction with a substituted hydrazine, which proceeds with a good yield.

Quantitative Data for Reactions with Amines

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Methyl 3-(2-((5-cyanopyrazolo[1,5-a]pyridin-3-yl)methylene)-1-methylhydrazinyl) | Methyl 3-(2-((5-cyanopyrazolo[1,5-a]pyridin-3-yl)methylene)-1-methylhydrazinylsulfonyl)-4-methylbenzoate | NaHCO₃, Hexanes:EtOAc | 74 | [1] |

Experimental Protocol: Synthesis of Methyl 3-(2-((5-cyanopyrazolo[1,5-a]pyridin-3-yl)methylene)-1-methylhydrazinylsulfonyl)-4-methylbenzoate[1]

Materials:

-

This compound (87 mg, 0.35 mmol)

-

(E)-3-((2-methylhydrazinylidene)methyl)pyrazolo[1,5-a]pyridine-5-carbonitrile (30 mg, 0.18 mmol)

-

Sodium bicarbonate (NaHCO₃)

-

Hexanes

-

Ethyl acetate (EtOAc)

Procedure:

-

To a solution of (E)-3-((2-methylhydrazinylidene)methyl)pyrazolo[1,5-a]pyridine-5-carbonitrile in a suitable solvent, add this compound and sodium bicarbonate.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes:EtOAc (from 2:1 to 1:1 to 100% EtOAc).

-

The final product is obtained as a yellow solid (53 mg, 74% yield).

Reactions with Alcohol and Thiol Nucleophiles

Expected Reactions

-

With Alcohols: In the presence of a base like pyridine or triethylamine, this compound is expected to react with alcohols (e.g., ethanol, phenol) to yield the corresponding sulfonate esters.

-

With Thiols: Similarly, reactions with thiols (e.g., ethanethiol, thiophenol) in the presence of a base will produce thiosulfonates.

Further experimental investigation is required to determine the optimal conditions and yields for these transformations.

Visualizations

Reaction Pathways

References

An In-depth Technical Guide to Methyl 3-(chlorosulfonyl)-4-methylbenzoate Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(chlorosulfonyl)-4-methylbenzoate is a versatile chemical intermediate possessing two key reactive sites: a highly electrophilic sulfonyl chloride group and a modifiable methyl ester. These functionalities make it an attractive scaffold for the synthesis of a diverse range of derivatives and analogues with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the synthesis, potential derivatization strategies, and prospective biological activities of compounds derived from this core structure. While comprehensive biological data for direct derivatives is limited in publicly available literature, this guide extrapolates potential therapeutic applications and outlines detailed experimental protocols based on the well-documented activities of structurally related sulfonamide and benzoate compounds.

Introduction

The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Chemical scaffolds that offer facile and diverse derivatization are of paramount importance in generating compound libraries for biological screening. This compound, with its distinct reactive moieties, represents such a scaffold. The sulfonyl chloride can be readily converted into a wide array of sulfonamides, sulfonyl hydrazides, and sulfonate esters, while the methyl benzoate group allows for modifications such as hydrolysis to the corresponding carboxylic acid or amidation. This dual reactivity opens avenues for the exploration of a vast chemical space and the development of novel molecules with potential anticancer, antimicrobial, and enzyme-inhibitory activities.

Physicochemical Properties of the Core Compound

A foundational understanding of the core molecule is essential for designing synthetic routes and predicting the properties of its derivatives.

| Property | Value | Reference |

| IUPAC Name | methyl 3-chlorosulfonyl-4-methylbenzoate | [1] |

| CAS Number | 372198-41-9 | [1] |

| Molecular Formula | C₉H₉ClO₄S | [1] |

| Molecular Weight | 248.68 g/mol | [1] |

| Appearance | Pale brown solid | [2] |

| Primary Hazards | Corrosive, Causes severe skin burns and eye damage | [1] |

Synthesis and Derivatization

The synthetic accessibility of this compound and its subsequent derivatization are key to its utility.

Synthesis of this compound

The core compound can be synthesized from 3-(chlorosulfonyl)-4-methylbenzoic acid.

Experimental Protocol:

-

Step 1: Acid Chloride Formation

-

Step 2: Esterification

Derivatization Strategies

The reactivity of the sulfonyl chloride group allows for the straightforward synthesis of a variety of derivatives. A primary route of derivatization is the reaction with nucleophiles, particularly amines, to form sulfonamides.

dot

References

An In-depth Technical Guide to the Solubility of Methyl 3-(chlorosulfonyl)-4-methylbenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(chlorosulfonyl)-4-methylbenzoate is an organic compound featuring a methyl ester and a sulfonyl chloride functional group attached to a toluene backbone. Its utility in organic synthesis, particularly as an intermediate in the creation of more complex molecules for pharmaceuticals and other applications, necessitates a thorough understanding of its physicochemical properties, most notably its solubility. Solubility is a critical parameter that influences reaction kinetics, purification processes, and formulation development. This guide aims to provide a foundational understanding of the solubility of this compound in organic solvents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for predicting its behavior in different solvent systems.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₄S | PubChem[1] |

| Molecular Weight | 248.68 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 372198-41-9 | PubChem[1] |

| Appearance | Pale brown solid | ChemicalBook[2] |

Theoretical Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like". This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[3][4] The structure of this compound contains both polar and non-polar regions, which will influence its solubility in different organic solvents.

-

Polar Moieties: The sulfonyl chloride (-SO₂Cl) and methyl ester (-COOCH₃) groups are polar and capable of dipole-dipole interactions. The lone pairs on the oxygen atoms of the ester can also act as hydrogen bond acceptors.[5][6][7]

-

Non-Polar Moiety: The benzene ring and the methyl group (-CH₃) constitute the non-polar part of the molecule, which will favor interactions with non-polar solvents through van der Waals forces.

Based on this structure, it is anticipated that this compound will exhibit moderate solubility in a range of organic solvents.

Expected Solubility Trends:

-

High Solubility: In polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane, which can engage in dipole-dipole interactions.

-

Moderate Solubility: In polar protic solvents like methanol and ethanol. While the compound can accept hydrogen bonds, the highly reactive sulfonyl chloride group may react with these solvents, especially at elevated temperatures.[8]

-

Low Solubility: In non-polar solvents such as hexane and toluene, where the polar functional groups would hinder dissolution.

-

Insoluble: In water, due to the dominant hydrophobic character of the benzene ring and the reactive nature of the sulfonyl chloride group which readily hydrolyzes.

Experimental Determination of Solubility

As no specific quantitative solubility data is publicly available, a generalized experimental protocol for determining the solubility of this compound is provided below. This method can be adapted for various organic solvents.

-

This compound

-

Selected organic solvents (e.g., acetone, ethyl acetate, dichloromethane, methanol, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Caption: A generalized workflow for the experimental determination of solubility.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials and place them in a constant temperature shaker bath (e.g., at 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, visually confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

-

Concentration Analysis:

-

Dilute the collected supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Determine the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

-

Safety and Handling

This compound is a sulfonyl chloride, which is a reactive and corrosive class of compounds.[9]

-

Hazards: Causes severe skin burns and eye damage.[1] May be harmful if swallowed or inhaled. Reacts with water and other nucleophilic reagents.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Keep away from moisture.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides a robust framework for understanding and determining its solubility in organic solvents. Based on its chemical structure, it is predicted to be most soluble in polar aprotic solvents. The provided experimental protocol offers a reliable method for researchers to determine precise solubility values, which are crucial for the successful application of this compound in synthesis and drug development. Adherence to strict safety protocols is imperative when handling this reactive compound.

References

- 1. This compound | C9H9ClO4S | CID 15923429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. chem.ws [chem.ws]

- 4. Khan Academy [khanacademy.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]

- 9. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to Methyl 3-(chlorosulfonyl)-4-methylbenzoate: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 3-(chlorosulfonyl)-4-methylbenzoate, a key intermediate in synthetic and medicinal chemistry. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and its applications as a versatile building block in the development of novel therapeutic agents.

Chemical Properties and Spectroscopic Data

This compound is a sulfonyl chloride derivative of methyl p-toluate. Its chemical structure features a methyl benzoate core with a chlorosulfonyl group at the meta position relative to the ester. This arrangement of functional groups makes it a highly reactive and valuable intermediate for the synthesis of a variety of complex molecules.

Table 1: Chemical and Physical Properties [1]

| Property | Value |

| CAS Number | 372198-41-9 |

| Molecular Formula | C₉H₉ClO₄S |

| Molecular Weight | 248.68 g/mol |

| Appearance | Pale brown solid |

| Boiling Point | 363.4 ± 35.0 °C (Predicted) |

| Density | 1.379 ± 0.06 g/cm³ (Predicted) |

| Storage Temperature | 2-8°C |

Table 2: Spectroscopic Data

| Type | Data |

| ¹H NMR (400 MHz, CDCl₃) [2] | δ 8.72 (d, J = 1.7 Hz, 1H), 8.25 (dd, J = 7.9, 1.7 Hz, 1H), 7.52 (d, J = 7.9 Hz, 1H), 3.97 (s, 3H), 2.86 (s, 3H) |

| ¹³C NMR (125 MHz, DMSO-d₆) of 3-(chlorosulfonyl)-4-methylbenzoic acid *[3] | δ 167.2, 152.0, 145.6, 129.9, 128.0, 127.2, 126.6, 28.3, 23.7 |

| LC-MS (APCI⁻) [2] | m/z 229 (M-Cl+O, 100%) |

| Infrared (IR) Spectroscopy | Specific data not found in the literature. Expected characteristic peaks would include those for the C=O stretch of the ester, S=O stretches of the sulfonyl chloride, and C-H and C=C stretches of the aromatic ring. |

*Note: The provided ¹³C NMR data is for the precursor, 3-(chlorosulfonyl)-4-methylbenzoic acid, and serves as a close reference.

Synthesis of this compound

The primary synthesis of this compound involves a two-step process starting from p-toluic acid. The first step is the chlorosulfonation of p-toluic acid to yield 3-(chlorosulfonyl)-4-methylbenzoic acid, which is then esterified to the final product.

Experimental Protocol: Synthesis from p-Toluic Acid

Step 1: Synthesis of 3-(chlorosulfonyl)-4-methylbenzoic acid

A detailed protocol for the synthesis of the intermediate 3-(chlorosulfonyl)-4-methylbenzoic acid from 4-methylbenzoic acid (p-toluic acid) is described in the literature.[3] This involves the reaction of p-toluic acid with chlorosulfonic acid.

Step 2: Esterification to this compound [2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-(chlorosulfonyl)-4-methylbenzoic acid (1.0 eq) in thionyl chloride (SOCl₂) (excess, e.g., 5-10 equivalents).

-

Reaction: Heat the mixture to reflux for 1 hour. The solid will dissolve as the reaction proceeds.

-

Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride in vacuo.

-

Esterification: To the resulting crude acid chloride, add methanol (MeOH) (excess, e.g., 10-20 equivalents) and stir the solution for 1 hour at room temperature.

-

Isolation: Remove the excess methanol in vacuo to yield this compound as a pale brown solid. The reported yield for this step is 60%.[2]

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies primarily in the high reactivity of the sulfonyl chloride group towards nucleophiles. This functional group readily reacts with primary and secondary amines to form stable sulfonamide linkages, a common and important functional group in a wide array of pharmaceutical agents.

Synthesis of Sulfonamides

The reaction of this compound with an amine is a standard method for the preparation of sulfonamides. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion.

General Experimental Protocol: Reaction with a Primary Amine

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Amine Addition: Add the primary amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5-2.0 eq) to the solution. The base is required to neutralize the hydrochloric acid generated during the reaction.

-

Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: Wash the reaction mixture with an acidic aqueous solution (e.g., 1M HCl) to remove the excess amine and base, followed by a wash with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude sulfonamide can be purified by recrystallization or column chromatography.

Application in the Synthesis of a Pyrazolo[1,5-a]pyridine Derivative

This compound has been utilized as a key building block in the synthesis of biologically active molecules. For instance, it was used in the preparation of methyl 3-(2-((5-cyanopyrazolo[1,5-a]pyridin-3-yl)methylene)-1-methylhydrazinylsulfonyl)-4-methylbenzoate.[2] This reaction highlights the utility of the title compound in accessing complex heterocyclic systems of medicinal interest.

Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyridine Derivative [2]

-

Reaction Setup: In a suitable reaction vessel, dissolve the hydrazone intermediate (1.0 eq) and this compound (1.9 eq) in a suitable solvent.

-

Base Addition: Add sodium bicarbonate (NaHCO₃) as a base.

-

Reaction: Stir the mixture under appropriate conditions until the reaction is complete.

-

Purification: The final product is purified by column chromatography (eluting with a gradient of hexanes:EtOAc) to yield the target compound as a yellow solid (74% yield).[2]

Conclusion

This compound is a valuable and versatile intermediate for organic synthesis, particularly in the field of drug discovery and development. Its readily available starting materials and the straightforward nature of its synthesis make it an attractive building block. The high reactivity of its sulfonyl chloride group allows for the facile introduction of sulfonamide functionalities, which are prevalent in a wide range of therapeutic agents. The experimental protocols and data presented in this guide are intended to provide researchers and scientists with the necessary information to effectively utilize this compound in their synthetic endeavors.

References

Technical Guide: Methyl 3-(chlorosulfonyl)-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-(chlorosulfonyl)-4-methylbenzoate, a key chemical intermediate in synthetic chemistry. The document details its nomenclature, relevant experimental protocols, and a visual representation of its synthesis pathway.

Chemical Identity and Synonyms

This compound is a benzoic acid derivative containing both a methyl ester and a chlorosulfonyl functional group. This combination of reactive sites makes it a versatile building block in the synthesis of more complex molecules. A comprehensive list of its synonyms, registration numbers, and identifiers is provided in Table 1 for clear identification and cross-referencing in research and procurement.

Table 1: Synonyms and Identifiers for this compound [1][2]

| Category | Identifier |

| Systematic Name | This compound |

| IUPAC Name | methyl 3-chlorosulfonyl-4-methylbenzoate[2] |

| CAS Number | 372198-41-9[1][2] |

| PubChem CID | 15923429[2] |

| European Community (EC) Number | 818-404-8[2] |

| DSSTox Substance ID | DTXSID40579684[2] |

| Molecular Formula | C9H9ClO4S[1][2] |

| Molecular Weight | 248.68 g/mol [1][2] |

| InChI Key | WOEQFPLAEXQVEJ-UHFFFAOYSA-N[2] |

| SMILES | CC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)Cl[2] |

| Alternative Names & Depositor-Supplied Synonyms | 3-(CHLOROSULFONYL)-4-METHYLBENZOIC ACID METHYL ESTER, Benzoic acid, 3-(chlorosulfonyl)-4-methyl-, methyl ester, DTXCID10530449, RefChem:354745, and others.[1][2] |

Experimental Protocols

The following section details a common experimental procedure for the synthesis of this compound.

Synthesis of this compound

This protocol describes the synthesis of the title compound from 3-(chlorosulfonyl)-4-methylbenzoic acid.[1]

Materials:

-

3-(chlorosulfonyl)-4-methylbenzoic acid (200 mg, 0.85 mmol)

-

Thionyl chloride (SOCl₂) (1.0 mL)

-

Methanol (MeOH) (5 mL)

Procedure:

-

A mixture of 3-(chlorosulfonyl)-4-methylbenzoic acid (200 mg, 0.85 mmol) and thionyl chloride (1.0 mL) is refluxed for 1 hour.

-

After the reaction is complete, the excess thionyl chloride is removed under reduced pressure (in vacuo).

-

Methanol (5 mL) is added to the residue, and the resulting solution is stirred for 1 hour.

-

The solvent is then removed in vacuo to yield this compound.

Results:

-

Product: this compound

-

Appearance: Pale brown solid[1]

-

Yield: 127 mg (60%)[1]

-

Characterization Data:

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis of this compound from its corresponding carboxylic acid.

Caption: Synthesis of this compound.

References

Technical Guide: Stability and Storage of Methyl 3-(chlorosulfonyl)-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 3-(chlorosulfonyl)-4-methylbenzoate (CAS No. 372198-41-9). Due to its reactive sulfonyl chloride moiety, proper handling and storage are critical to maintain its chemical integrity and ensure experimental reproducibility.

Core Chemical Properties and Stability Profile

This compound is an aromatic sulfonyl chloride. The stability of this compound is primarily dictated by the reactivity of the sulfonyl chloride functional group. Like other sulfonyl halides, its stability decreases in the order: fluorides > chlorides > bromides > iodides.[1] The primary degradation pathway for sulfonyl chlorides is hydrolysis.

Hydrolysis: In the presence of water or moisture, this compound will hydrolyze to form the corresponding methyl 3-(sulfo)-4-methylbenzoate (a sulfonic acid) and hydrochloric acid.[1] This reaction is generally irreversible and can be accelerated by heat and changes in pH. The mechanism of hydrolysis for aromatic sulfonyl chlorides is well-documented and proceeds via a nucleophilic attack by water on the electrophilic sulfur atom.

Thermal and Photostability: While specific data for this compound is not readily available, sulfonyl chlorides can decompose upon heating.[2][3] It is also advisable to protect the compound from light to prevent potential photodegradation, although specific studies on its photosensitivity are not published.

Incompatible Materials: Avoid contact with water, alcohols, amines, strong bases, and strong oxidizing agents. Alcohols will react to form sulfonate esters, and amines will form sulfonamides.[1] Strong bases will accelerate hydrolysis.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended.

| Parameter | Recommended Condition | Rationale |

| Temperature | Short-term (1-2 weeks): -4°CLong-term (1-2 years): -20°C[4] | Reduces the rate of potential decomposition and hydrolysis. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Prevents contact with atmospheric moisture, which leads to hydrolysis. |

| Container | Tightly sealed, chemically resistant container (e.g., glass with a secure cap). | Prevents moisture ingress and reaction with container materials. |

| Light | Store in the dark or in an amber vial. | Protects against potential photodegradation. |

| Location | Cool, dry, well-ventilated area away from incompatible materials. | Ensures a stable environment and prevents accidental contact with substances that can cause degradation. |

Handling and Personal Protective Equipment (PPE)

Due to its reactivity and the release of corrosive byproducts upon hydrolysis, stringent safety measures should be followed.

| Precaution | Specification |

| Ventilation | Handle in a well-ventilated area or a chemical fume hood. |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |

| Skin and Body | Lab coat and appropriate protective clothing. |

Logical Workflow for Handling and Storage

The following diagram outlines the decision-making process for the safe handling and storage of this compound.

Caption: Logical workflow for receiving, handling, and storing this compound.

Disclaimer: This guide is intended for informational purposes only and is based on the general chemical properties of aromatic sulfonyl chlorides. It is not a substitute for a comprehensive Safety Data Sheet (SDS) for this specific compound. Always consult the SDS and follow all institutional safety protocols before handling any chemical.

References

Methodological & Application

Application Notes and Protocols: Methyl 3-(chlorosulfonyl)-4-methylbenzoate in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(chlorosulfonyl)-4-methylbenzoate is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its bifunctional nature, featuring a reactive sulfonyl chloride and a methyl ester, allows for the straightforward introduction of a sulfonamide-linked methyl benzoate moiety onto a core scaffold. This application note details the use of this compound in the synthesis of potent and selective kinase inhibitors, with a particular focus on inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The sulfonamide linkage is a common feature in many kinase inhibitors, contributing to their binding affinity and pharmacokinetic properties.

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development. This document provides a detailed protocol for the synthesis of a potent imidazopyridine-based PI3Kα inhibitor utilizing this compound, along with relevant quantitative data and pathway diagrams.

Key Applications

-

Synthesis of Sulfonamide-Based Kinase Inhibitors: The primary application of this compound is the formation of sulfonamide bonds through reaction with primary or secondary amines on a core heterocyclic scaffold. This reaction is typically high-yielding and proceeds under mild conditions.

-

Development of PI3K Inhibitors: The methyl benzoate sulfonamide moiety can be incorporated into various heterocyclic systems, such as imidazopyridines, to generate potent inhibitors of PI3K isoforms.

-

Structure-Activity Relationship (SAR) Studies: This reagent allows for the systematic exploration of the sulfonamide portion of a kinase inhibitor, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.

Data Presentation

The following table summarizes the in vitro activity of a representative imidazopyridine-based PI3Kα inhibitor synthesized using a strategy involving this compound. The data is based on reported values for structurally similar compounds.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) |

| IZP-S-01 | PI3Kα | 15 | T47D | 7.9 |

| MCF-7 | 9.4 |

Data is representative of compounds with similar structural motifs as described in the literature.

Signaling Pathway

The PI3K/Akt/mTOR pathway is a key regulator of cell growth and survival. The synthesized imidazopyridine sulfonamide inhibitors target PI3Kα, a critical node in this pathway.

Application Notes and Protocols: Methyl 3-(chlorosulfonyl)-4-methylbenzoate as a Versatile Building Block for Novel Antibacterial Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of Methyl 3-(chlorosulfonyl)-4-methylbenzoate as a foundational chemical scaffold for the synthesis of novel sulfonamide-based antibacterial agents. This document outlines the rationale for its use, provides detailed, generalized experimental protocols for synthesis and antimicrobial evaluation, and presents illustrative data for potential derivatives.

Introduction and Rationale

The escalating threat of antibiotic resistance necessitates the development of new antibacterial agents with novel mechanisms of action or improved efficacy against resistant strains. Sulfonamides, a class of synthetic antimicrobial agents, have long been a cornerstone of antibacterial therapy.[1] They function as competitive inhibitors of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt the production of dihydrofolic acid, a precursor to DNA and RNA, leading to a bacteriostatic effect.[1]

This compound is a promising, yet underexplored, building block for the creation of new sulfonamide derivatives. Its key features include:

-

A reactive sulfonyl chloride group: This functional group readily reacts with primary and secondary amines to form stable sulfonamide linkages, which is the core reaction in synthesizing the desired antibacterial compounds.

-

A methylbenzoate moiety: This part of the molecule can be strategically modified. The methyl ester can be hydrolyzed to a carboxylic acid or converted to other functional groups, allowing for the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The methyl group on the benzene ring also influences the electronic properties and orientation of the molecule.

This combination of a reactive handle and a modifiable core makes this compound an attractive starting material for combinatorial chemistry approaches in the discovery of new antibacterial drug candidates.

Physicochemical Properties of the Building Block

| Property | Value | Reference |

| IUPAC Name | methyl 3-chlorosulfonyl-4-methylbenzoate | [2] |

| Molecular Formula | C₉H₉ClO₄S | [2] |

| Molecular Weight | 248.68 g/mol | [2] |

| Appearance | Pale brown solid (as per synthesis description) | [3] |

| CAS Number | 372198-41-9 | [2] |

| Hazards | Causes severe skin burns and eye damage (H314) | [2] |

General Synthesis Pathway

The general approach to synthesizing novel antibacterial agents from this compound involves a one-step nucleophilic substitution reaction with a diverse range of primary or secondary amines.

Caption: General reaction scheme for the synthesis of sulfonamide derivatives.

Experimental Protocols

Protocol for Synthesis of this compound

This protocol is adapted from the literature for the synthesis of the starting building block.[3]

Materials:

-

3-(Chlorosulfonyl)-4-methylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Methanol (MeOH)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Combine 3-(chlorosulfonyl)-4-methylbenzoic acid (1.0 eq) and thionyl chloride (excess, e.g., 5-10 eq) in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux and maintain for 1 hour.

-

Allow the reaction to cool to room temperature and remove the excess thionyl chloride in vacuo using a rotary evaporator.

-

To the resulting residue, add methanol (excess) and stir the solution at room temperature for 1 hour.

-

Remove the methanol in vacuo to yield this compound as a pale brown solid.

-

The product can be used in the next step, or purified further by recrystallization or column chromatography if necessary.

General Protocol for Synthesis of Novel Sulfonamide Derivatives

This is a general procedure for the reaction of this compound with an amine.

Materials:

-

This compound

-

A selected primary or secondary amine (1.0 - 1.2 eq)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

A non-nucleophilic base (e.g., Pyridine or Triethylamine, 1.5 - 2.0 eq)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon atmosphere setup

-

Standard work-up and purification reagents and equipment (e.g., separatory funnel, brine, sodium sulfate, silica gel for chromatography).

Procedure:

-

Dissolve the selected amine (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add the base (e.g., pyridine) to the solution and stir.

-

In a separate flask, dissolve this compound (1.0 eq) in the same anhydrous solvent.

-

Add the solution of this compound dropwise to the stirring amine solution at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or a dilute acid (e.g., 1M HCl).

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final sulfonamide derivative.

-

Characterize the final product using techniques such as NMR, FT-IR, and Mass Spectrometry.

Caption: Experimental workflow for synthesis and purification.

Protocol for In Vitro Antibacterial Activity Screening (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

-

Synthesized sulfonamide derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Positive control antibiotic (e.g., Ciprofloxacin, Sulfamethoxazole)

-

Negative control (DMSO or solvent used to dissolve compounds)

-

Incubator (37 °C)

-

Microplate reader (optional, for OD measurements)

Procedure:

-

Prepare stock solutions of the synthesized compounds and the positive control antibiotic in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the stock solutions in CAMHB to achieve a range of test concentrations.

-

Prepare the bacterial inoculum by diluting the 0.5 McFarland standard suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the standardized bacterial inoculum to each well containing the test compounds, positive control, and negative control. The final volume in each well should be uniform (e.g., 200 µL).

-

Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubate the plates at 37 °C for 18-24 hours.

-

After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no visible growth is observed.

Illustrative Antibacterial Activity Data (Hypothetical)

The following table presents hypothetical MIC data for a series of imagined sulfonamide derivatives synthesized from this compound to illustrate how results could be presented.

| Compound ID | R-Group (from R-NH₂) | MIC (µg/mL) vs. S. aureus (Gram-positive) | MIC (µg/mL) vs. E. coli (Gram-negative) |

| M4MBS-01 | 4-Aminopyridine | 16 | 64 |

| M4MBS-02 | 2-Aminothiazole | 8 | 32 |

| M4MBS-03 | 4-Fluoroaniline | 32 | >128 |

| M4MBS-04 | Cyclohexylamine | 64 | >128 |

| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 |

| Sulfamethoxazole | (Positive Control) | 4 | 16 |

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Mechanism of Action: Folic Acid Synthesis Inhibition

The anticipated mechanism of action for novel sulfonamides derived from this compound is the inhibition of the bacterial folic acid synthesis pathway.

Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.

Conclusion and Future Directions

This compound represents a valuable and versatile starting material for the synthesis of novel sulfonamide-based antibacterial agents. The straightforward chemistry, coupled with the potential for diverse functionalization, makes it an ideal candidate for library synthesis and SAR studies. Future research should focus on synthesizing a broad range of derivatives and evaluating their activity against a panel of clinically relevant and drug-resistant bacterial strains. Further modifications of the methylbenzoate core could also lead to compounds with improved pharmacokinetic profiles and enhanced potency.

References

- 1. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. impactfactor.org [impactfactor.org]

Application Notes and Protocols for the Preparation of Diuretic Compounds Using Methyl 3-(chlorosulfonyl)-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of a potential diuretic compound starting from Methyl 3-(chlorosulfonyl)-4-methylbenzoate. While this specific starting material is not documented in the synthesis of currently marketed diuretics, its chemical structure lends itself to the creation of novel sulfonamide-based compounds with potential diuretic activity, based on established structure-activity relationships (SAR) for this class of drugs.

The following sections outline a proposed synthetic pathway for a novel diuretic candidate, detailed experimental protocols, and relevant background information.

Introduction: The Role of Sulfonamides as Diuretics

Sulfonamide-based compounds are a cornerstone of diuretic therapy. A major class of these, the loop diuretics, act by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle in the kidneys. This inhibition leads to a significant increase in the excretion of sodium, potassium, and chloride ions, and consequently, water. The general structure-activity relationship for many potent loop diuretics points to a substituted 5-sulfamoyl-benzoic acid scaffold.[1][2]

This compound is a versatile starting material for the synthesis of such compounds. The highly reactive chlorosulfonyl group can readily react with various amines to form a stable sulfonamide linkage, which is essential for the diuretic activity of these molecules.[2]

Proposed Synthesis of a Novel Diuretic Candidate

Based on the established SAR of loop diuretics, a plausible synthetic target derived from this compound is Methyl 3-(aminosulfonyl)-4-methyl-5-nitrobenzoate . The introduction of a nitro group is a common strategy in the synthesis of related diuretics like bumetanide, as it can be subsequently reduced to an amino group, a key functional group for diuretic activity.[2]

The proposed overall synthetic workflow is depicted below:

Caption: Proposed synthetic workflow for a novel diuretic candidate.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(aminosulfonyl)-4-methylbenzoate

This protocol describes the conversion of the sulfonyl chloride to a primary sulfonamide.

Materials:

-

This compound

-

Ammonium hydroxide (28-30% solution)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous sodium sulfate

-

Hydrochloric acid (1M)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in dichloromethane (10 mL per gram of starting material).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an excess of cold ammonium hydroxide solution (5.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, deionized water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-